molecular formula C21H20BrN3O4S B11612442 (7Z)-7-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11612442
M. Wt: 490.4 g/mol
InChI Key: PGYDEBOSRSFHCS-LSCVHKIXSA-N
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Description

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromobenzaldehyde and 3,4,5-trimethoxybenzaldehyde, which undergo condensation reactions to form the desired product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-7-[(3-CHLOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-7-[(3-FLUOROPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The uniqueness of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C21H20BrN3O4S

Molecular Weight

490.4 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20BrN3O4S/c1-27-16-9-15(10-17(28-2)19(16)29-3)24-11-23-21-25(12-24)20(26)18(30-21)8-13-5-4-6-14(22)7-13/h4-10H,11-12H2,1-3H3/b18-8-

InChI Key

PGYDEBOSRSFHCS-LSCVHKIXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=CC4=CC(=CC=C4)Br)S3

Origin of Product

United States

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